N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclohex-3-ene-1-carboxamide is a synthetic organic compound characterized by a cyclohexene ring substituted with a carboxamide group and a hydroxy-methylsulfanylbutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclohex-3-ene-1-carboxamide typically involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). The reaction conditions include:
Solvent: Typically, anhydrous ethanol or methanol is used.
Temperature: The reaction is carried out at room temperature.
Duration: The reaction is allowed to proceed for several hours until completion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential inhibitor of enzymes such as glycosidases, which are involved in various metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclohex-3-ene-1-carboxamide involves its interaction with molecular targets such as enzymes. For example, as a glycosidase inhibitor, it mimics the substrate or transition state of the enzyme’s natural substrate, thereby inhibiting its activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Cyclohex-3-ene-1-carboxamide derivatives: These compounds share the cyclohexene ring and carboxamide group but differ in their side chains.
Sulfoxides and sulfones: Oxidized derivatives of the methylsulfanyl group.
Uniqueness: N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclohex-3-ene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy-methylsulfanylbutyl side chain is particularly noteworthy for its potential interactions with biological targets.
Properties
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2S/c1-16-8-7-11(14)9-13-12(15)10-5-3-2-4-6-10/h2-3,10-11,14H,4-9H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKDVVBEGRNZBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C1CCC=CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.